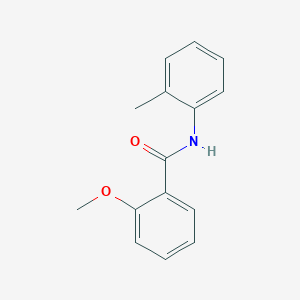
2-methoxy-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methylphenyl)benzamide, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It is a derivative of tramadol, a widely used painkiller, and has been found to have similar analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2-methylphenyl)benzamide is similar to that of tramadol. It acts on the mu-opioid receptors in the brain and spinal cord, inhibiting the transmission of pain signals. It also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methylphenyl)benzamide has been shown to have similar biochemical and physiological effects to tramadol. It has been found to be effective in treating acute and chronic pain, as well as neuropathic pain. It has also been shown to have antitussive properties and to be effective in treating depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its similarity to tramadol, which is a widely used painkiller. This makes it a useful tool for studying the mechanisms of action of opioids and for developing new analgesic drugs. However, one limitation is that it is a synthetic drug and may not accurately reflect the effects of natural opioids.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-(2-methylphenyl)benzamide. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to have lower abuse potential than other opioids. Another area of interest is its potential as a treatment for depression, as it has been shown to have antidepressant properties. Additionally, further research is needed to fully understand its mechanisms of action and to develop more effective analgesic drugs.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 2-methyl-2-nitrosopropane with 2-methoxyphenyl magnesium bromide to form the intermediate 2-methoxy-N-(2-methylpropyl)benzamide. This intermediate is then reacted with hydrogen chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methylphenyl)benzamide has been the subject of extensive scientific research due to its potential as an analgesic drug. Studies have shown that it has similar efficacy to tramadol in treating pain, but with fewer side effects.
Propiedades
Nombre del producto |
2-methoxy-N-(2-methylphenyl)benzamide |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-7-3-5-9-13(11)16-15(17)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
HTNMRKCJVXHALM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




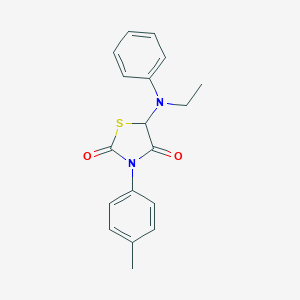
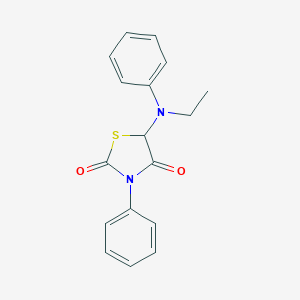
![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
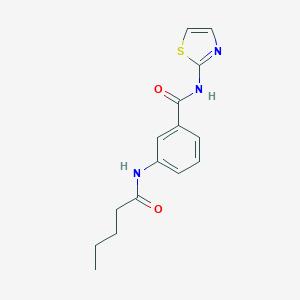


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)

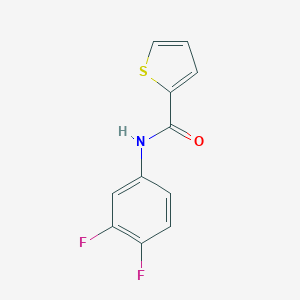


![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)